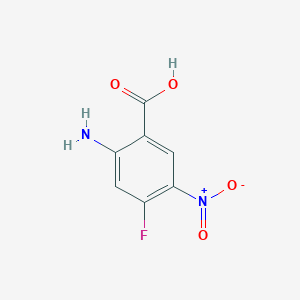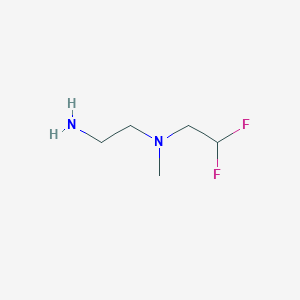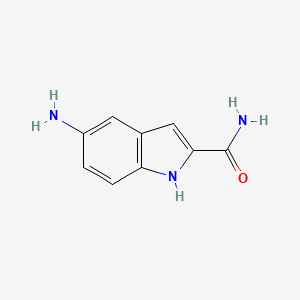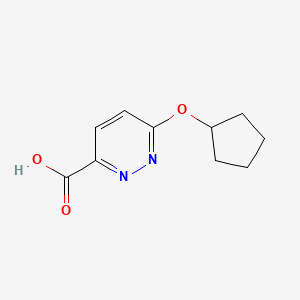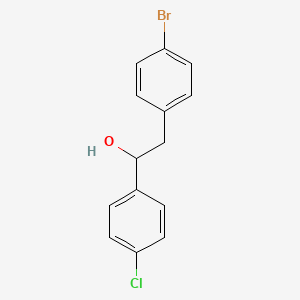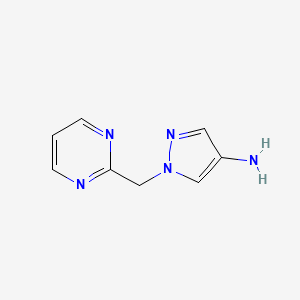
1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine
Overview
Description
1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine is a heterocyclic compound that features both a pyrimidine and a pyrazole ring. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug design.
Mechanism of Action
Target of Action
The compound “1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine” is known to primarily target phosphodiesterase 9 (PDE9) as a highly selective small molecule inhibitor . PDE9 is an enzyme that reduces brain levels of the second messenger cyclic guanosine monophosphate (cGMP), which transduces signals by the neurotransmitters nitric oxide and glutamate .
Mode of Action
The compound interacts with its target, PDE9, by inhibiting its activity. This inhibition prevents the breakdown of cGMP in the brain, leading to an increase in cGMP levels . The elevated cGMP levels then enhance the signaling of nitric oxide and glutamate neurotransmitters, which are crucial for various brain functions .
Biochemical Pathways
The compound affects the cGMP signaling pathway. By inhibiting PDE9, it prevents the breakdown of cGMP, leading to an increase in cGMP levels in the brain . This increase in cGMP levels enhances the signaling of nitric oxide and glutamate neurotransmitters, which can modulate synaptic transmission and plasticity in the hippocampus and cerebral cortex .
Pharmacokinetics
It is known that the compound has excellent in vitro and in vivo pharmacokinetics properties in multiple species, including humans . More detailed information about its absorption, distribution, metabolism, and excretion (ADME) properties is currently under investigation.
Result of Action
The compound’s action results in elevated central cGMP levels in the brain and cerebrospinal fluid of rodents . It also exhibits procognitive activity in several rodent models and synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model . These results suggest that the compound may have potential therapeutic effects in disease states associated with impairment of cGMP signaling or cognition.
Biochemical Analysis
Biochemical Properties
1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine has been found to interact with protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . Specifically, it has been associated with the inhibition of phosphodiesterase 9A (PDE9A), a protein that plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides .
Cellular Effects
In terms of cellular effects, this compound has been shown to influence cell function by modulating cell signaling pathways and gene expression. It specifically regulates natriuretic-peptide-dependent cGMP signaling in heart cells, acting as a regulator of cardiac hypertrophy in myocytes and muscle . Additionally, it exhibits procognitive activity in several rodent models and synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a PDE9A inhibitor, it selectively inhibits this enzyme, thereby increasing the levels of cGMP, a key regulator of many important physiological processes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been observed in studies involving rodents. It has been reported to elevate central cGMP levels in the brain and cerebrospinal fluid (CSF) of rodents over time .
Metabolic Pathways
Given its role as a PDE9A inhibitor, it is likely involved in pathways related to the metabolism of cyclic nucleotides .
Transport and Distribution
Given its ability to cross the blood-brain barrier and affect cGMP levels in the brain and CSF, it is likely that it can be transported across cell membranes .
Subcellular Localization
Given its interactions with intracellular enzymes such as PDE9A, it is likely localized within the cytoplasm where these enzymes are typically found .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine typically involves the reaction of a pyrimidine derivative with a pyrazole derivative under specific conditions. One common method involves the use of a base to deprotonate the pyrazole, followed by nucleophilic substitution with a pyrimidine derivative. The reaction conditions often include solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. Catalysts and automated systems may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitro derivative, while substitution with an alkyl halide may produce an N-alkylated pyrazole.
Scientific Research Applications
1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Comparison with Similar Compounds
Similar Compounds
1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
1-(pyrimidin-2-ylmethyl)-1H-imidazol-4-amine: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness
1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine is unique due to the combination of the pyrimidine and pyrazole rings, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-(pyrimidin-2-ylmethyl)pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-7-4-12-13(5-7)6-8-10-2-1-3-11-8/h1-5H,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUHZHJWRVNGGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CN2C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


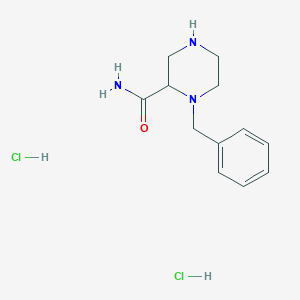
![3-Azetidin-3-yl-1H-pyrazolo[3,4-b]pyridinetris(trifluoroacetic acid salt)](/img/structure/B1528578.png)
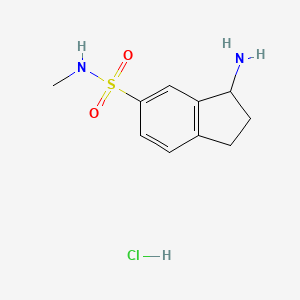
![3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1528580.png)

